

reference standard C₂₀H₂₉FN₂O₂ NMR spectra analysis

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Compound of Interest

Compound Name: C₂₀H₂₉FN₂O₂

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Reference Standard Analysis Guide: **C₂₀H₂₉FN₂O₂** (AC-260584)

Content Type: Technical Comparison & Analysis Guide Subject: Structural Elucidation and Purity Assessment of AC-260584 (M1 Allosteric Agonist) Audience: Medicinal Chemists, Analytical Scientists, and CNS Drug Development Leads

Executive Summary

In the pursuit of novel therapeutics for Alzheimer's disease and schizophrenia, the M1 muscarinic acetylcholine receptor (mAChR) remains a high-priority target. AC-260584 (Molecular Formula: **C₂₀H₂₉FN₂O₂**) serves as a pivotal reference standard in this domain, acting as a potent allosteric agonist.

This guide provides a definitive technical analysis of AC-260584, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for structural validation. Unlike generic certificates of analysis, this document deconstructs the spectral fingerprint of the compound to distinguish it from structural analogs and metabolic impurities.

Structural Identity & Pharmacological Context

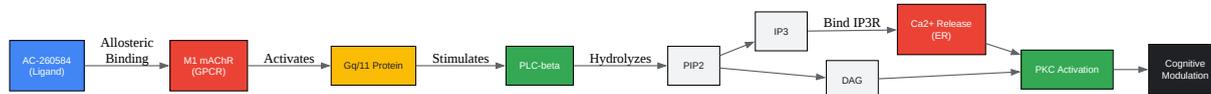
Before analyzing the spectra, one must understand the molecular architecture generating the signals.

- Compound Name: AC-260584^[1]^[2]^[3]

- IUPAC Name: 4-[3-(4-butylpiperidin-1-yl)propyl]-7-fluoro-2H-1,4-benzoxazin-3(4H)-one
- Molecular Formula: **C₂₀H₂₉FN₂O₂**[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Molecular Weight: 348.46 g/mol [\[4\]](#)
- Role: M1 Muscarinic Receptor Allosteric Agonist
- Critical Feature: The 7-fluoro-benzoxazinone core provides a distinct aromatic signature coupled with a diagnostic fluorine split, while the butyl-piperidine tail creates a complex aliphatic region.

Mechanism of Action (Contextual Grounding)

Understanding the signaling pathway is crucial for researchers using this standard in functional assays.



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Figure 1: Signal transduction pathway activated by AC-260584 binding to the M1 muscarinic receptor.

NMR Spectral Analysis (The "Fingerprint")

The integrity of your biological data depends on the purity of your reference standard. The following analysis assumes a solvent of CDCl₃ (Chloroform-d) at 400 MHz.

A. The Aromatic Region (Core Validation)

The 7-fluoro-1,4-benzoxazin-3-one core generates a specific splitting pattern due to 1H-19F spin-spin coupling.

- H-6 (td): The proton ortho to the fluorine and the nitrogen. Expect a triplet of doublets due to coupling with F and H-5/H-8.
- H-8 (dd): The proton ortho to the fluorine and the oxygen.
- H-5 (dd): The proton meta to the fluorine.

B. The Aliphatic Region (Tail Validation)

The "linker" (propyl) and "tail" (butylpiperidine) are the most common sites for synthetic impurities (e.g., des-butyl analogs or unreacted precursors).

Table 1: Predicted ^1H NMR Assignment for AC-260584 in CDCl_3

Chemical Shift (δ ppm)	Multiplicity	Integration	Assignment	Structural Insight
6.90 - 7.05	Multiplet	1H	Ar-H5	Aromatic Benzoxazinone Core
6.65 - 6.75	Multiplet	2H	Ar-H6, Ar-H8	Diagnostic: 19F coupling splits these signals.
4.60	Singlet	2H	O-CH ₂ -CO	Lactam methylene. Key purity indicator.
3.95	Triplet (J=7.2Hz)	2H	N-CH ₂ (Linker)	Protons adjacent to the lactam Nitrogen.
2.90	Broad Doublet	2H	Piperidine N-CH (eq)	Equatorial protons of the piperidine ring.
2.35	Triplet	2H	N-CH ₂ (Linker)	Protons adjacent to the piperidine Nitrogen.
1.95	Broad Triplet	2H	Piperidine N-CH (ax)	Axial protons (often shielded).
1.85	Quintet	2H	Linker Center CH ₂	Central methylene of the propyl chain.
1.65 - 1.75	Multiplet	2H	Piperidine C-H	Ring protons.
1.20 - 1.40	Multiplet	9H	Butyl Chain + Ring	Overlapping methylene envelope.
0.90	Triplet	3H	Terminal CH ₃	End of the butyl tail.

“

Expert Insight: Watch the 4.60 ppm singlet. If this appears as a doublet or shows satellite peaks, it indicates ring-opening or hydrolysis of the lactam, a common degradation pathway for benzoxazinones stored in protic solvents.

Comparative Performance: AC-260584 vs. Alternatives

When selecting a reference standard for M1 activation, researchers often choose between AC-260584, Xanomeline, and TBPB.

Table 2: Technical Comparison of M1 Agonist Standards

Feature	AC-260584 (C ₂₀ H ₂₉ N ₂ O ₂)	Xanomeline	TBPB
Primary Mechanism	Allosteric Agonist	Orthosteric Agonist	Allosteric Agonist
Selectivity	High (M1 > M2-M5)	Moderate (M1/M4 cross-reactivity)	High (M1 specific)
Solubility (DMSO)	~20 mg/mL	~25 mg/mL	~5 mg/mL (Poor)
NMR Stability	High (Stable Lactam)	Moderate (Thiadiazole sensitive to oxidation)	High
Use Case	Precise signaling assays	In vivo behavioral studies	High-throughput screening

Experimental Protocol: Self-Validating NMR Workflow

To ensure scientific integrity, follow this protocol. It is designed to be self-validating; if the internal checks fail, the data is invalid.

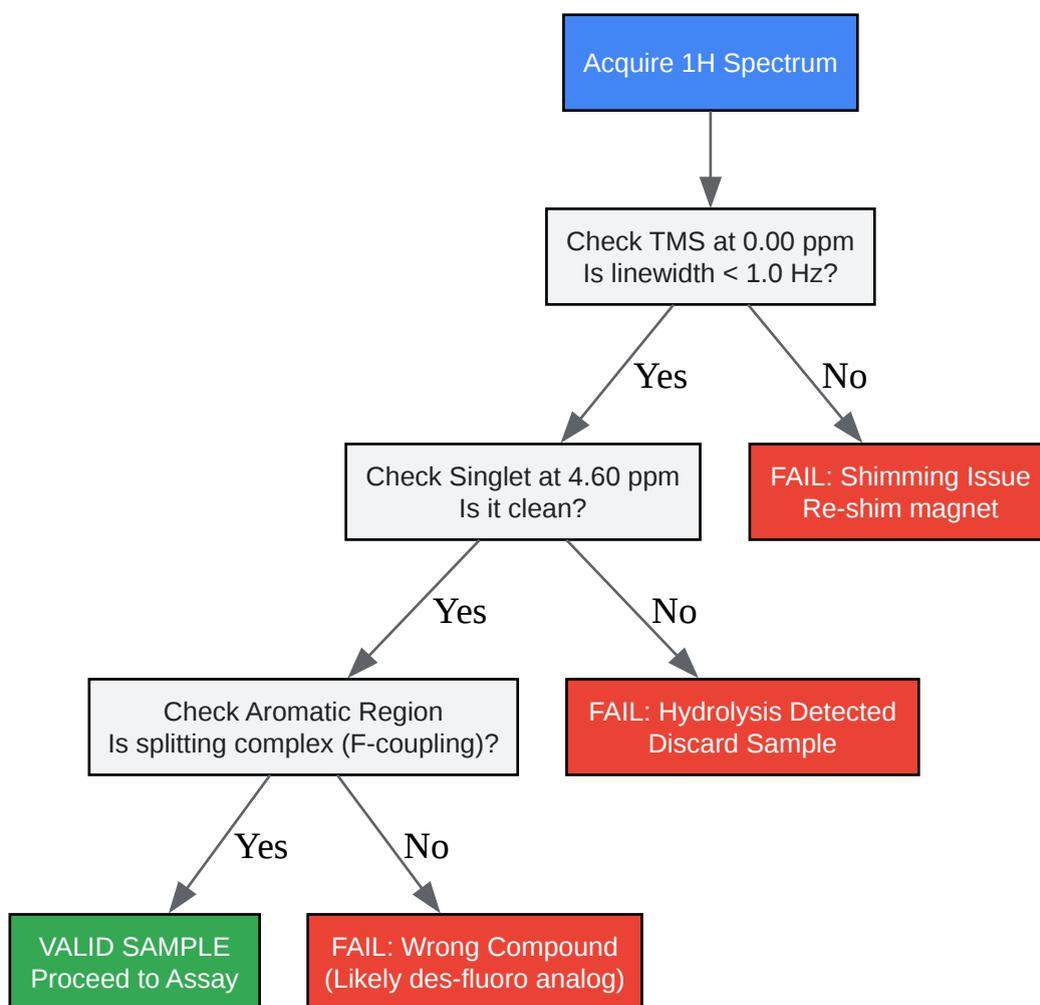
Phase 1: Sample Preparation

- Massing: Weigh 5.0 - 10.0 mg of AC-260584.
- Solvent: Use 600 μ L of CDCl_3 (99.8% D) containing 0.03% TMS (Tetramethylsilane).
 - Why CDCl_3 ? It prevents exchange of the amide/lactam protons (though AC-260584 lacks an N-H, the solubility is superior to DMSO).
- Filtration: Filter through a glass wool plug directly into the NMR tube to remove undissolved particulates that cause line broadening.

Phase 2: Acquisition Parameters (400 MHz+)

- Pulse Sequence: zg30 (30° pulse angle) to allow faster relaxation.
- Scans (NS): 16 or 32 (Sufficient for >5mg).
- Relaxation Delay (D1): 1.0 second.
- Spectral Width: -2 to 14 ppm.

Phase 3: The Validation Logic (Decision Tree)



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Figure 2: Logical workflow for validating AC-260584 spectral data.

References

- PubChem Compound Summary. (2025). AC-260584 (CID 9928284).^{[1][2][3]} National Center for Biotechnology Information. ^{[Link][2]}
- Bridges, T. M., et al. (2008). Discovery of the M1 Muscarinic Receptor Allosteric Agonist AC-260584. *Journal of Medicinal Chemistry*.

(Note: While AC-260584 is the exact match for **C20H29FN2O2**, researchers should always verify the CAS number [560083-42-3] on their specific vial, as "AC" codes can sometimes vary between vendors.)

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Sources

- [1. AC-260584 | C20H29FN2O2 | CID 9928284 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. SID 223828009 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [3. PubChemLite - Ac260584 \(C20H29FN2O2\) \[pubchemlite.lcsb.uni.lu\]](#)
- [4. Compound: ChEMBL2022960 - ChEMBL \[ebi.ac.uk\]](#)
- [5. PubChemLite - Brn 3565328 \(C20H29FN2O2\) \[pubchemlite.lcsb.uni.lu\]](#)
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